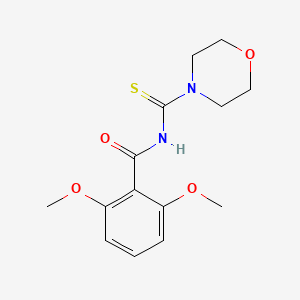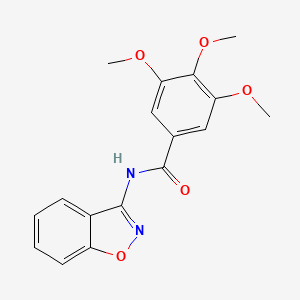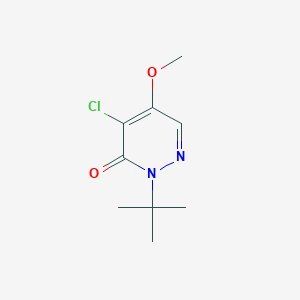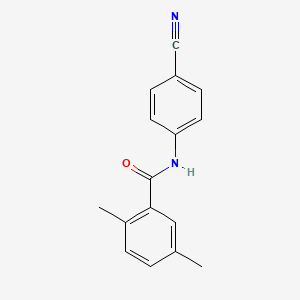![molecular formula C21H18N2O3 B5819928 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)
2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol, commonly known as DMNPY, is a chemical compound that has gained significant attention in the field of scientific research. DMNPY is a pyrazole-based compound that has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of DMNPY is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMNPY has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation. DMNPY has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
DMNPY has been shown to have various biochemical and physiological effects. In cancer cells, DMNPY has been shown to induce apoptosis by activating the caspase cascade. DMNPY has also been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In neurodegenerative disorders, DMNPY has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes. DMNPY has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMNPY has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. DMNPY has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, DMNPY has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. DMNPY also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMNPY. One direction is to investigate the potential of DMNPY as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to further elucidate the mechanism of action of DMNPY, which could lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods and analogs of DMNPY could lead to compounds with improved properties for use in lab experiments and potential therapeutic applications.
Synthesemethoden
DMNPY can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of a base. The reaction leads to the formation of DMNPY as a yellow solid, which can be purified using recrystallization. The purity of DMNPY can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMNPY has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DMNPY has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and DMNPY has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DMNPY has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-10-8-14(11-20(19)26-2)17-12-18(23-22-17)16-9-7-13-5-3-4-6-15(13)21(16)24/h3-12,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLGEZBHYTHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)






![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
